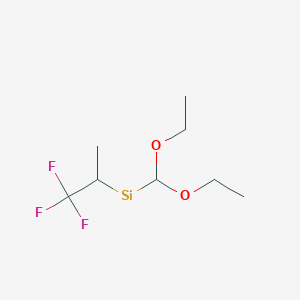![molecular formula C13H7N3O3S B14422273 5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile CAS No. 87373-63-5](/img/structure/B14422273.png)
5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile is an organic compound that features a pyridine ring substituted with formyl, nitrophenyl, and sulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the phenyl ring.
Sulfurization: Addition of the sulfanyl group to the pyridine ring.
Formylation: Introduction of the formyl group to the pyridine ring.
Cyanation: Addition of the cyano group to the pyridine ring.
Each step requires specific reagents and conditions, such as the use of nitrating agents (e.g., nitric acid), sulfurizing agents (e.g., thiols), formylating agents (e.g., formic acid), and cyanating agents (e.g., cyanogen bromide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of the sulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: 5-Carboxy-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile.
Reduction: 5-Formyl-2-[(4-aminophenyl)sulfanyl]pyridine-3-carbonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The formyl and cyano groups can also participate in various biochemical reactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Formyl-2-[(4-aminophenyl)sulfanyl]pyridine-3-carbonitrile.
- 5-Carboxy-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile.
- 5-Formyl-2-[(4-methylphenyl)sulfanyl]pyridine-3-carbonitrile.
Uniqueness
5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile is unique due to the presence of both the nitro and formyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups in a single molecule allows for diverse applications and makes it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
87373-63-5 |
|---|---|
Molekularformel |
C13H7N3O3S |
Molekulargewicht |
285.28 g/mol |
IUPAC-Name |
5-formyl-2-(4-nitrophenyl)sulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H7N3O3S/c14-6-10-5-9(8-17)7-15-13(10)20-12-3-1-11(2-4-12)16(18)19/h1-5,7-8H |
InChI-Schlüssel |
WCAPCCFLZPEDER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=C(C=C(C=N2)C=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


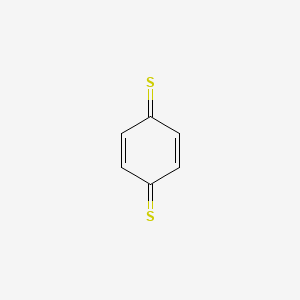
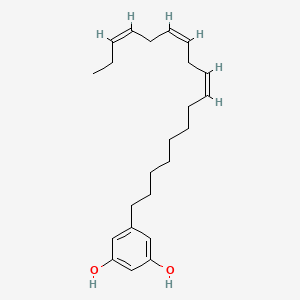

![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B14422232.png)
![Diethyl [1-(methylselanyl)hexyl]phosphonate](/img/structure/B14422235.png)

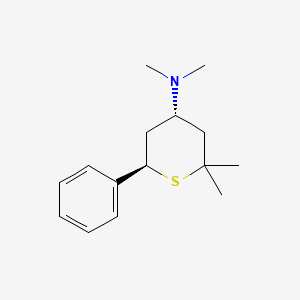
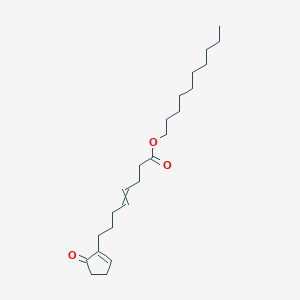
![(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine](/img/structure/B14422255.png)

sulfanium iodide](/img/structure/B14422268.png)
![1-(Benzenesulfonyl)-2-[(morpholin-4-yl)methyl]-3-(phenylsulfanyl)-1H-indole](/img/structure/B14422277.png)
![3-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14422287.png)
